

"Benzene, (hexyloxy)-" structural formula

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Compound of Interest

Compound Name: Benzene, (hexyloxy)-

Cat. No.: B074731

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An In-depth Technical Guide to **Benzene, (hexyloxy)-**

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral characteristics of **Benzene, (hexyloxy)-**, also known as hexyl phenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Properties

Benzene, (hexyloxy)- is an aromatic ether with the chemical formula $C_{12}H_{18}O$.^{[1][2]} Its structure consists of a hexyl group linked to a benzene ring via an ether linkage. This combination of a flexible alkyl chain and a rigid aromatic ring imparts specific physicochemical properties to the molecule.

Structural Formula:

Physical and Chemical Properties

The key physical and chemical properties of **Benzene, (hexyloxy)-** are summarized in the table below.

Property	Value	Reference
IUPAC Name	hexoxybenzene	[2]
CAS Number	1132-66-7	[1][2]
Molecular Formula	C ₁₂ H ₁₈ O	[1][2][3]
Molecular Weight	178.27 g/mol	[1][3]
Appearance	Liquid	
Melting Point	-19.0 °C	
Boiling Point	240 °C at 760 mmHg	
Density	0.909 g/cm ³	
Flash Point	92.4 °C	
Refractive Index	1.484	
logP (Octanol/Water)	3.646	[4]
Water Solubility (log ₁₀ WS)	-3.68	[4]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	6	[2]

Spectroscopic Data

The spectroscopic data for **Benzene, (hexyloxy)-** are crucial for its identification and characterization.

Spectroscopic Data	Description	Reference
¹ H NMR (CDCl ₃)	δ ~7.3-6.8 (m, 5H, Ar-H), ~3.9 (t, 2H, OCH ₂), ~1.8-1.3 (m, 8H, -(CH ₂) ₄ -), ~0.9 (t, 3H, CH ₃)	[1]
¹³ C NMR (CDCl ₃)	δ ~159 (Ar C-O), ~129 (Ar C), ~121 (Ar C), ~114 (Ar C), ~68 (OCH ₂), ~32-14 (alkyl carbons)	[1]
Infrared (IR) Spectrum	Aromatic C-H stretch (>3000 cm ⁻¹), Aliphatic C-H stretch (<3000 cm ⁻¹), C-O-C stretch (~1245 cm ⁻¹), Aromatic C=C bends (~1600 and 1500 cm ⁻¹)	[5][6][7]
Mass Spectrum (MS)	Molecular ion (M ⁺) peak at m/z = 178. Fragmentation pattern includes peaks corresponding to the loss of the hexyl chain and other fragments.	[3][8][9]

Experimental Protocols

Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing **Benzene, (hexyloxy)-**.^[10] This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide.^{[11][12][13]}

Reaction: Phenol + 1-Bromohexane → **Benzene, (hexyloxy)-** + HBr

Materials:

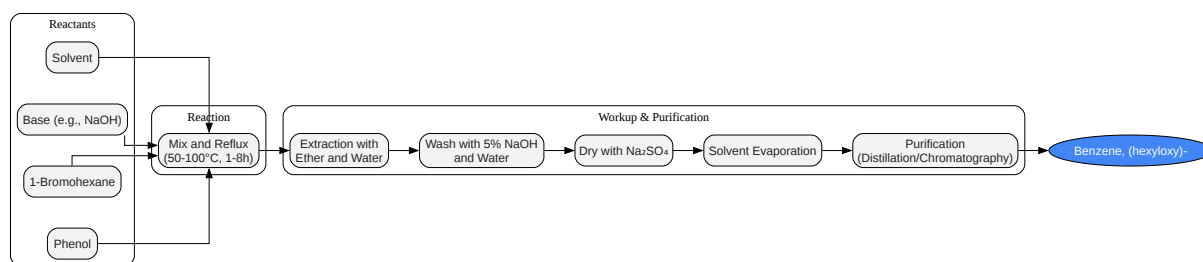
- Phenol
- 1-Bromohexane

- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)[[10](#)]
- Diethyl ether
- 5% Sodium hydroxide solution
- Distilled water
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.
- Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium phenoxide salt.
- To the resulting phenoxide solution, add 1-bromohexane.
- Heat the reaction mixture to reflux (typically between 50-100 °C) and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[[10](#)]
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and add distilled water and diethyl ether to extract the product.
- Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, and then with distilled water until the aqueous layer is neutral.[[14](#)]
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

- Purify the crude **Benzene, (hexyloxy)-** by vacuum distillation or column chromatography.



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Williamson Ether Synthesis Workflow

Electrophilic Aromatic Substitution Reactions

The hexyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.

Reaction: **Benzene, (hexyloxy)-** + HNO₃/H₂SO₄ → 1-(Hexyloxy)-4-nitrobenzene + H₂O

Materials:

- Benzene, (hexyloxy)-**
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)

- Ice bath

Procedure:

- In a flask, cool concentrated sulfuric acid in an ice bath.
- Slowly add **Benzene, (hexyloxy)-** to the cold sulfuric acid with stirring.
- In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the cold nitrating mixture dropwise to the solution of **Benzene, (hexyloxy)-** in sulfuric acid, maintaining a low temperature with the ice bath.[\[15\]](#)
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
- Carefully pour the reaction mixture over crushed ice to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(hexyloxy)-4-nitrobenzene.[\[16\]](#)

Reaction: **Benzene, (hexyloxy)-** + Br₂ --(FeBr₃)--> 1-Bromo-4-(hexyloxy)benzene + HBr

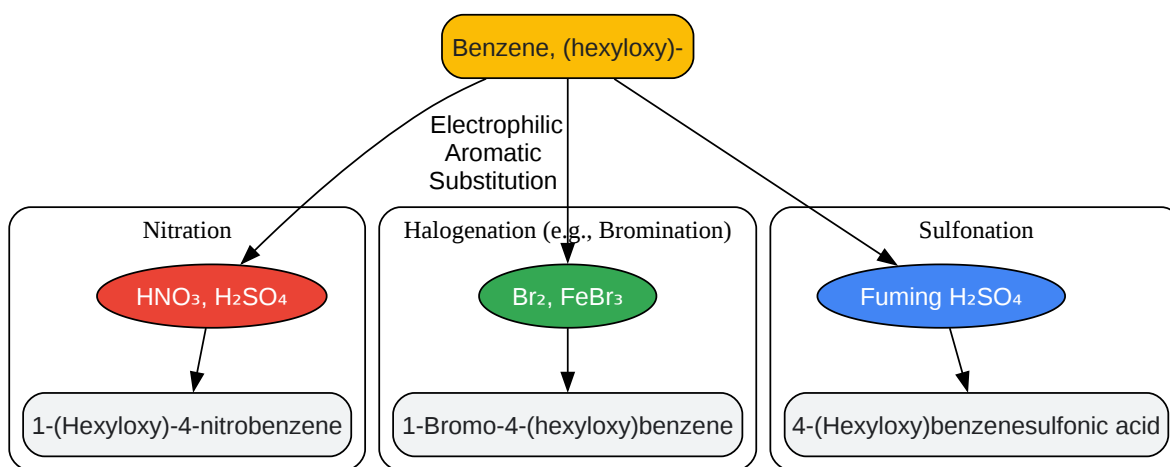
Materials:

- **Benzene, (hexyloxy)-**
- Bromine (Br₂)
- A Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[\[17\]](#)[\[18\]](#)
- A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

- Dissolve **Benzene, (hexyloxy)-** in the solvent in a flask protected from light.

- Add the Lewis acid catalyst to the solution.
- Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often at or below room temperature).
- Stir the reaction until the bromine color disappears, indicating the consumption of the starting material.
- Quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.
- Wash the organic layer with water and a saturated sodium bicarbonate solution.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the product by distillation or chromatography to yield 1-bromo-4-(hexyloxy)benzene.



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Electrophilic Aromatic Substitution Pathways

Applications in Research and Development

Benzene, (hexyloxy)- and its derivatives are valuable intermediates in organic synthesis and materials science.

- **Organic Electronics:** The hexyloxybenzene moiety is incorporated into conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs), to enhance their solubility in organic solvents. [1] This facilitates the solution-based processing of these materials for applications in organic electronic and optoelectronic devices.[1]
- **Liquid Crystals:** The presence of the flexible hexyl chain is a key feature in the design of liquid crystalline materials.
- **Synthetic Intermediates:** It serves as a versatile building block for the synthesis of more complex molecules due to the reactivity of both the aromatic ring and the hexyloxy group.

Safety Information

For research use only. Not for human or veterinary use.[1] It is important to handle **Benzene, (hexyloxy)-** and all reagents used in its synthesis and reactions with appropriate personal protective equipment in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) before handling.

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